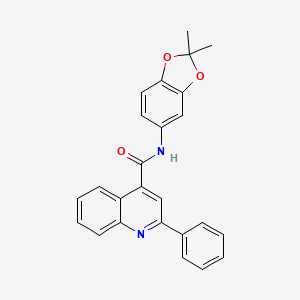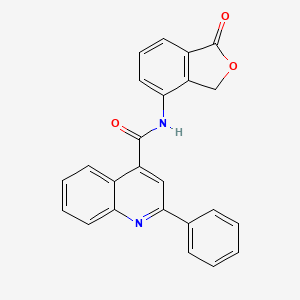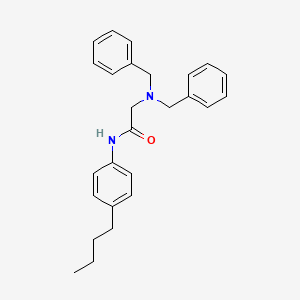![molecular formula C16H12F3N B4332101 1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)
1-[3-(trifluoromethyl)benzyl]-1H-indole
描述
1-[3-(trifluoromethyl)benzyl]-1H-indole, also known as AM-2201, is a synthetic cannabinoid that has been widely studied in the fields of pharmacology and medicinal chemistry. AM-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and peripheral tissues, respectively. This compound has been synthesized and studied for its potential therapeutic applications, as well as its use as a research tool in the study of the endocannabinoid system.
作用机制
1-[3-(trifluoromethyl)benzyl]-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in the regulation of a wide range of physiological processes. Activation of these receptors by 1-[3-(trifluoromethyl)benzyl]-1H-indole leads to the release of neurotransmitters and other signaling molecules, which can have a variety of effects on the body. Additionally, 1-[3-(trifluoromethyl)benzyl]-1H-indole has been shown to have some affinity for other receptors, including the vanilloid receptor TRPV1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[3-(trifluoromethyl)benzyl]-1H-indole has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antiproliferative effects in cancer cells. Additionally, this compound has been shown to have some effects on the cardiovascular system, including vasodilation and changes in heart rate. However, further research is needed to fully understand the mechanisms underlying these effects and their potential clinical applications.
实验室实验的优点和局限性
One advantage of using 1-[3-(trifluoromethyl)benzyl]-1H-indole in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. Additionally, this compound has been well-characterized in terms of its synthesis, pharmacology, and toxicology, making it a reliable tool for research purposes. However, one limitation of using 1-[3-(trifluoromethyl)benzyl]-1H-indole in laboratory experiments is its potential for abuse and dependence, which may limit its use in certain contexts.
未来方向
There are several potential future directions for research on 1-[3-(trifluoromethyl)benzyl]-1H-indole and related compounds. One area of interest is the development of new pain medications based on the analgesic and anti-inflammatory effects of 1-[3-(trifluoromethyl)benzyl]-1H-indole. Additionally, further studies are needed to fully understand the mechanisms underlying the antiproliferative effects of 1-[3-(trifluoromethyl)benzyl]-1H-indole in cancer cells, which may lead to the development of new cancer therapies. Finally, there is a need for further research on the potential risks and benefits of using 1-[3-(trifluoromethyl)benzyl]-1H-indole and related compounds in humans, particularly in the context of pain management and cancer treatment.
科学研究应用
1-[3-(trifluoromethyl)benzyl]-1H-indole has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models, suggesting that it may be a useful tool for the development of new pain medications. Additionally, 1-[3-(trifluoromethyl)benzyl]-1H-indole has been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells in vitro.
属性
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)14-6-3-4-12(10-14)11-20-9-8-13-5-1-2-7-15(13)20/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXJETZMZTCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(trifluoromethyl)benzyl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B4332052.png)


![[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)
![dimethyl 4-[3-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4332099.png)



![2-{3-[1-(3-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4332125.png)